SB 201146 Binding Affinity for Human LTB4 Receptor Compared to Structural Analogs
SB 201146 exhibits high-affinity binding to the human neutrophil LTB4 receptor. It is differentiated from its predecessor compound 4, which served as the lead for the series but had significantly lower affinity [1]. In contrast to an earlier disubstituted pyridine (compound 2) which possessed high affinity but also unwanted agonist activity, SB 201146 is a pure antagonist [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.7 nM |
| Comparator Or Baseline | Compound 4 (trisubstituted pyridine lead): 282 nM |
| Quantified Difference | 60-fold increase in affinity |
| Conditions | [3H]LTB4 binding assay using human neutrophil membranes |
Why This Matters
This data ensures procurement of a high-affinity probe validated within a specific SAR series, avoiding a 60-fold loss in sensitivity common with earlier leads.
- [1] Daines RA, Chambers PA, Foley JJ, Griswold DE, Kingsbury WD, Martin LD, Schmidt DB, Sham KK, Sarau HM. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships. J Med Chem. 1993 Oct 29;36(22):3321-32. View Source
